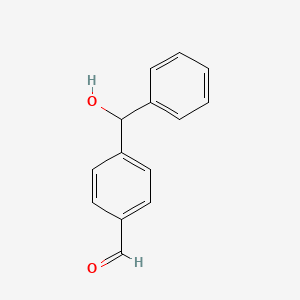
Benzaldehyde, 4-(hydroxyphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-(hydroxyphenylmethyl)-, also known as 4-hydroxybenzaldehyde, is an organic compound with the molecular formula C7H6O2. It is a derivative of benzaldehyde, where a hydroxyl group is attached to the para position of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene: One of the classical methods to synthesize benzaldehyde derivatives is the oxidation of toluene.
Hydrolysis of Dichlorotoluene: Another method involves the hydrolysis of dichlorotoluene with sodium hydroxide.
Industrial Production Methods:
Catalytic Oxidation: Industrially, benzaldehyde derivatives can be produced by the catalytic oxidation of toluene using air in the presence of a vanadium (V) oxide catalyst.
Types of Reactions:
Oxidation: Benzaldehyde, 4-(hydroxyphenylmethyl)-, can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: Reduction of this compound can yield benzyl alcohol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 4-(hydroxyphenylmethyl)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzaldehyde, 4-(hydroxyphenylmethyl)-, involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring towards electrophilic substitution, making it more reactive towards electrophiles.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, where it can act as either an oxidizing or reducing agent depending on the reaction conditions.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, benzaldehyde, lacks the hydroxyl group and has different reactivity and applications.
4-Methylbenzaldehyde: This compound has a methyl group instead of a hydroxyl group at the para position, leading to different chemical properties and uses.
Uniqueness:
Properties
CAS No. |
52010-95-4 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-10,14,16H |
InChI Key |
PWNYKEHHGRPALE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















